N-(2-benzoyl-4-methylphenyl)-3,5-dichlorobenzamide
Description
N-(2-Benzoyl-4-methylphenyl)-3,5-dichlorobenzamide is a benzamide derivative characterized by a 3,5-dichlorobenzoyl moiety linked to a 2-benzoyl-4-methylphenylamine group. Its synthesis typically involves the reaction of 3,5-dichlorobenzoyl chloride with substituted aniline derivatives under controlled conditions, as exemplified by analogous dichlorobenzamide syntheses in the literature .
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-3,5-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO2/c1-13-7-8-19(18(9-13)20(25)14-5-3-2-4-6-14)24-21(26)15-10-16(22)12-17(23)11-15/h2-12H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEHCWSEMZSYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-3,5-dichlorobenzamide typically involves the reaction of 2-benzoyl-4-methylaniline with 3,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-3,5-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The dichlorobenzamide group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
N-(2-benzoyl-4-methylphenyl)-3,5-dichlorobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, affecting processes like cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following table compares N-(2-benzoyl-4-methylphenyl)-3,5-dichlorobenzamide with structurally related benzamide derivatives, emphasizing molecular features, physical properties, and bioactivities:
Key Observations:
- Substituent Position and Halogenation : The 3,5-dichloro configuration in the target compound and analogs (e.g., ) may enhance metabolic stability compared to 2,4-dichloro derivatives (e.g., ), which are more sterically hindered.
Structural and Functional Insights
Impact of Halogenation Patterns
- 3,5-Dichloro vs. 2,4-Dichloro: The 3,5-dichloro configuration (as in the target compound and ) provides symmetrical electronic effects, enhancing π-π stacking interactions in aromatic systems.
- Electron-Withdrawing Effects : Chlorine atoms increase the electrophilicity of the benzamide core, facilitating nucleophilic reactions or hydrogen bonding in biological systems .
Role of Auxiliary Functional Groups
- Benzoyl vs. Carbamoyl : The benzoyl group in the target compound may confer lipophilicity, enhancing membrane permeability compared to carbamoyl-containing analogs (e.g., ).
- Amino and Hydroxy Groups: Compounds like N-(3-aminophenyl)-3,5-dichlorobenzamide () benefit from enhanced solubility and reactivity due to the primary amine, whereas hydroxylated analogs (e.g., ) may participate in hydrogen bonding or oxidation reactions.
Insecticidal Activity
Derivatives such as 2,4-dichloro-N-[(2-methoxyphenyl)carbamoyl]benzamide (3a) demonstrated insecticidal efficacy against Aulacaspis tubercularis, with corrected mortality rates exceeding 80% in bioassays . The target compound’s benzoyl group could modulate similar activity by interacting with insect acetylcholinesterase or hormonal pathways.
Pharmaceutical Potential
N-(3-Aminophenyl)-3,5-dichlorobenzamide () is highlighted as a high-purity intermediate for coupling reactions, suggesting that the target compound may serve in drug discovery, particularly for kinase inhibitors or antimicrobial agents.
Analytical Validation
Biological Activity
N-(2-benzoyl-4-methylphenyl)-3,5-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data tables and research findings.
The synthesis of this compound typically involves the reaction of 2-benzoyl-4-methylaniline with 3,5-dichlorobenzoyl chloride. The reaction is conducted in the presence of a base like triethylamine and often utilizes dichloromethane as a solvent at low temperatures (0-5°C) to optimize yield and purity.
Key Reaction Conditions:
- Reagents: 2-benzoyl-4-methylaniline, 3,5-dichlorobenzoyl chloride
- Base: Triethylamine
- Solvent: Dichloromethane
- Temperature: 0-5°C
This compound exhibits potential as an enzyme inhibitor or modulator of various biological pathways. Its mechanism of action may involve binding to specific enzymes or receptors, inhibiting their activity and thereby affecting cellular processes such as proliferation and apoptosis.
Biological Activity
Research indicates that this compound has diverse biological activities:
- Antiproliferative Effects: Studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Properties: It has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
- Enzyme Inhibition: The compound has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for further pharmacological studies.
Case Studies and Research Findings
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits growth of cancer cell lines | |
| Anti-inflammatory | Modulates inflammatory responses | |
| Enzyme Inhibition | Inhibits specific enzymes related to diseases |
Notable Research Findings
- A study demonstrated that this compound exhibited significant antiproliferative activity against various cancer cell lines with IC50 values indicating potent effects.
- Another investigation highlighted its role in modulating inflammatory cytokines in vitro, suggesting a mechanism that could be leveraged for therapeutic purposes in inflammatory diseases.
Comparison with Similar Compounds
In comparison to structurally similar compounds, this compound stands out due to its unique dichlorobenzamide group. This structural feature confers distinctive chemical reactivity and biological activity compared to other benzamide derivatives.
Table 2: Comparison with Similar Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| N-(2-benzoyl-4-methylphenyl)acetamide | Lacks dichlorobenzamide group | Moderate activity |
| N-(2-benzoyl-4-methylphenyl)-2-(4-morpholinyl)acetamide | Contains morpholine | Higher selectivity |
| This compound | Contains dichlorobenzamide group | Significant activity |
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-benzoyl-4-methylphenyl)-3,5-dichlorobenzamide, and how do coupling reagents influence reaction efficiency?
The compound is typically synthesized via amide bond formation between 3,5-dichlorobenzoyl chloride and substituted anilines. A common method involves reacting the acyl chloride with 2-benzoyl-4-methylaniline in a polar aprotic solvent (e.g., DMF) at 60–80°C, yielding 55–75% . For improved efficiency, coupling reagents like DCC/HOBt can enhance activation of the carboxylic acid precursor (if used instead of acyl chloride), reducing side reactions and increasing yields to >80% . Key variables include solvent choice (DMF vs. dichloromethane), temperature control, and stoichiometric ratios of reagents.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., meta-substituted Cl groups at δ 7.4–7.6 ppm) and carbonyl resonance at ~168 ppm .
- IR Spectroscopy : Validate amide C=O stretches at 1650–1670 cm⁻¹ and N-H stretches at 3200–3300 cm⁻¹ .
- X-ray Crystallography : Resolve ambiguities in substituent orientation; for example, dihedral angles between benzoyl and dichlorophenyl groups can be determined to assess steric effects .
Q. How can fluorescence properties of this compound be optimized for analytical or biological tracking applications?
Fluorescence intensity is maximized under pH 5.0 and 25°C, with λex/λem at 340/380 nm. Solvent polarity affects quantum yield—aprotic solvents like DMSO enhance stability, while aqueous buffers may quench signals. Binding constants (Kb) should be calculated via Stern-Volmer plots to assess interactions with biological targets .
Advanced Research Questions
Q. How can computational docking (e.g., AutoDock Vina) predict the compound’s binding affinity to biological targets like ion channels?
AutoDock Vina’s scoring function evaluates ligand-receptor interactions by sampling conformational space efficiently. For example, docking studies revealed that 3,5-dichlorobenzamide derivatives bind to T-type calcium channels (Cav3.2) by inserting hydrophobic groups into the II-III fenestration, achieving ∆G values of −9.2 kcal/mol . Key steps:
Q. How should researchers address contradictions in reported synthetic yields (e.g., 55% vs. 75%)?
Discrepancies often arise from:
- Reagent purity : Impurities in 3,5-dichlorobenzoyl chloride reduce electrophilicity.
- Workup protocols : Incomplete removal of DCC byproducts (e.g., dicyclohexylurea) may lower yields .
- Solvent effects : DMF improves solubility but may promote hydrolysis at elevated temperatures. Reproducibility requires strict control of anhydrous conditions and stoichiometry .
Q. What role does X-ray crystallography play in resolving steric effects in substituted benzamide derivatives?
Crystallography quantifies steric hindrance by measuring dihedral angles and intermolecular packing. For example, in N-(2-chlorophenyl)-3,5-dichlorobenzamide, the ortho-Cl substituent creates a 72° angle between aromatic rings, destabilizing planar conformations critical for receptor binding. Such data guide substituent selection to minimize steric clashes .
Q. How can biological activity assays differentiate between insecticidal and ion channel-modulating effects?
- Insecticidal assays : Evaluate mortality rates (e.g., against Aulacaspis tubercularis) using dose-response curves (LC50 = 12.5 µM) and compare with control compounds lacking the dichlorophenyl group .
- Electrophysiology : Patch-clamp studies on Cav3.2 channels quantify inhibition (IC50) and confirm mechanism via pore occlusion observed in cryo-EM structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
